molecular formula C9H7BrN2O2 B1592981 Methyl 5-bromo-1H-indazole-7-carboxylate CAS No. 898747-24-5

Methyl 5-bromo-1H-indazole-7-carboxylate

Cat. No. B1592981
M. Wt: 255.07 g/mol
InChI Key: QQXHHJBRURQNLO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indazole-7-carboxylate is a chemical compound with the CAS Number: 898747-24-5 . It has a molecular weight of 255.07 and its molecular formula is C9H7BrN2O2 . It is a solid substance and is stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 5-bromo-1H-indazole-7-carboxylate is represented by the linear formula C9H7BrN2O2 . The compound has a monoisotopic mass of 253.969086 Da .


Physical And Chemical Properties Analysis

Methyl 5-bromo-1H-indazole-7-carboxylate is a solid substance . It is stored in a dry room at room temperature . The compound has a molecular weight of 255.07 and its molecular formula is C9H7BrN2O2 .

Scientific Research Applications

  • Scientific Field: Synthetic Chemistry

    • Methyl 5-bromo-1H-indazole-7-carboxylate is a type of indazole, which is a heterocyclic aromatic organic compound . Indazoles have been the focus of many synthetic approaches in recent years due to their wide variety of medicinal applications .
    • The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .
    • The compound can be synthesized through various methods, including Cu (OAc) 2 -catalyzed reactions to form N–N bonds .
  • Scientific Field: Medicinal Chemistry

    • Indazole-containing compounds, such as Methyl 5-bromo-1H-indazole-7-carboxylate, have a wide variety of medicinal applications .
    • They can be used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Some indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Scientific Field: Analytical Chemistry

    • This compound could be used in the development of new analytical methods .
    • Its properties such as stereochemistry, isomerism, hybridization, and orbitals could be studied using techniques like Molecular Dynamics Simulation .
  • Scientific Field: Environmental Science

    • It could be used in the study of environmental pollutants, as many indazole derivatives are found in industrial waste .
    • Its degradation products and their impacts on the environment could be studied .
  • Scientific Field: Material Science

    • This compound could be used in the synthesis of new materials .
    • Its properties could be exploited in the development of novel functional materials .
  • Scientific Field: Physical Chemistry

    • The physical and chemical properties of this compound could be studied .
    • It could be used in the study of reaction mechanisms, kinetics, and thermodynamics .
  • Scientific Field: Computational Chemistry

    • This compound could be used in computational chemistry for the study of its properties and behavior .
    • It could be used in the development of new computational models and algorithms .
  • Scientific Field: Agrochemical Industry

    • Indazole derivatives, such as this compound, could potentially be used in the agrochemical industry .
    • They could be used in the synthesis of new pesticides or herbicides .
  • Scientific Field: Veterinary Medicine

    • Given its wide variety of medicinal applications, this compound could potentially be used in veterinary medicine .
    • It could be used in the development of new veterinary drugs .
  • Scientific Field: Food Industry

    • While there’s no specific information available, indazole derivatives could potentially have applications in the food industry .
    • They could be used in food preservation or as food additives .
  • Scientific Field: Cosmetic Industry

    • Indazole derivatives could potentially be used in the cosmetic industry .
    • They could be used in the formulation of skincare products, hair care products, etc .
  • Scientific Field: Textile Industry

    • While there’s no specific information available, indazole derivatives could potentially have applications in the textile industry .
    • They could be used in the synthesis of dyes or as mordants .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

methyl 5-bromo-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXHHJBRURQNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646578
Record name Methyl 5-bromo-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1H-indazole-7-carboxylate

CAS RN

898747-24-5
Record name Methyl 5-bromo-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-indazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetic anhydride (4.5 g, 4.1 mL, 44 mmol) was added dropwise to the homogenous solution of methyl 2-amino-5-bromo-3-methylbenzoate (4.72 g, 19 mmol) in chloroform (55 mL) over a period of 20 min at room temperature and allowed to stir for 1 h. Potassium acetate (5.7 g, 58 mmol) and isoamyl nitrate (6.6 g, 7.6 mL, 57 mmol) were added at once to the reaction mixture under nitrogen. The clear reaction mixture turned to dark upon heating at 90° C. The reaction mixture was cooled to room temperature after overnight reflux, concentrated, diluted with water and stirred. The beige solid formed was collected by filtration and dried to obtain methyl 5-bromo-1H-indazole-7-carboxylate (2.1 g, 42%). 1H NMR (DMSO-d6): δ 13.44 (s, 1H), 8.33 (s, 1H), 8.21 (s, 1H), 7.99 (s, 1H), 3.95 (s, 3H).LCMS: rt 6.86 min (A), purity 99%, MS (m/e) 255 (MH+).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Kim, H Shin, SY Cho, Y Chong - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… The organic layer was concentrated to give the desired methyl 5-bromo-1H-indazole-7-carboxylate (6b) as a bright brown solid (0.25 g, 98% yield): 1 H NMR (400 MHz, CDCl 3 ) δ (ppm…
Number of citations: 12 www.sciencedirect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
… To a stirred solution of methyl 5-bromo-1H-indazole-7-carboxylate (0.4 g, 1.57 mmol) in a mixture of THF–methanol–water (1:1:1, 6 mL) was added KOH (0.88 g, 15.75 mmol) at RT, and …
Number of citations: 5 pubs.acs.org

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